

Chemical structure and properties of YM-53601

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-53601

Cat. No.: B611899

[Get Quote](#)

YM-53601: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Potent Squalene Synthase Inhibitor

This technical guide provides a comprehensive overview of **YM-53601**, a potent and selective inhibitor of squalene synthase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in lipid-lowering therapies and beyond.

Chemical Structure and Physicochemical Properties

YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel synthetic compound.^[1] Its chemical structure is characterized by a carbazole moiety linked to a quinuclidine ring through a fluoro-ethoxy bridge.

Chemical Structure:

Table 1: Physicochemical Properties of **YM-53601**

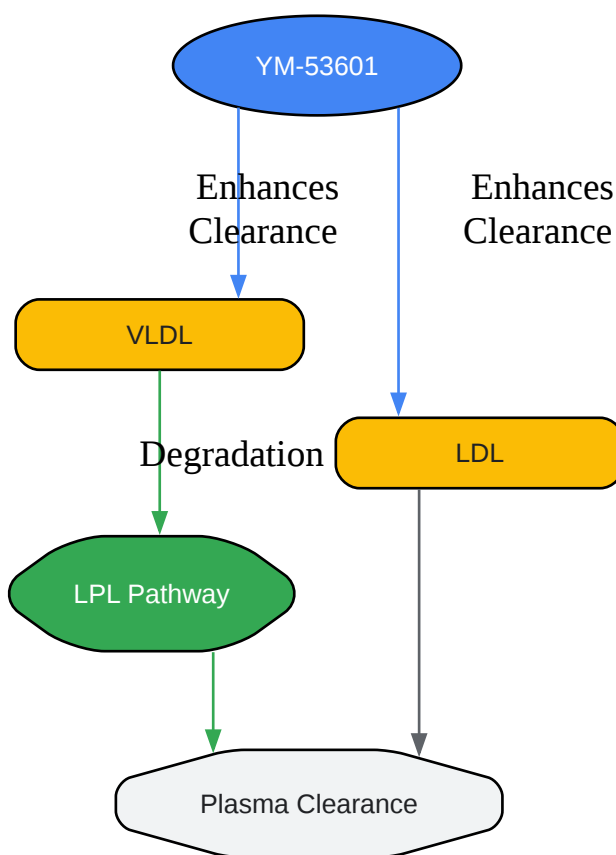
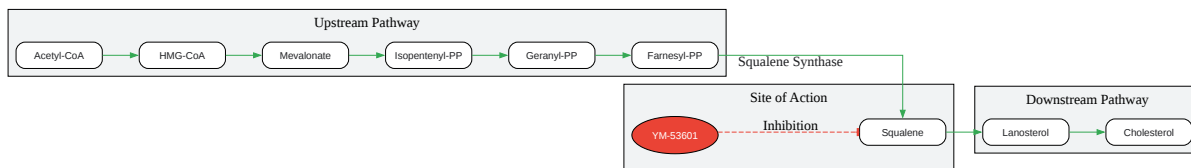
Property	Value	Reference
Chemical Formula	C ₂₁ H ₂₂ ClFN ₂ O	
Molecular Weight	372.86 g/mol	
CAS Number	182959-33-7	
Appearance	White to light brown solid	
Solubility	Soluble in DMSO (100 mg/mL with warming)	
Storage	4°C for short-term (sealed, away from moisture); -80°C for long-term (6 months in solvent)	

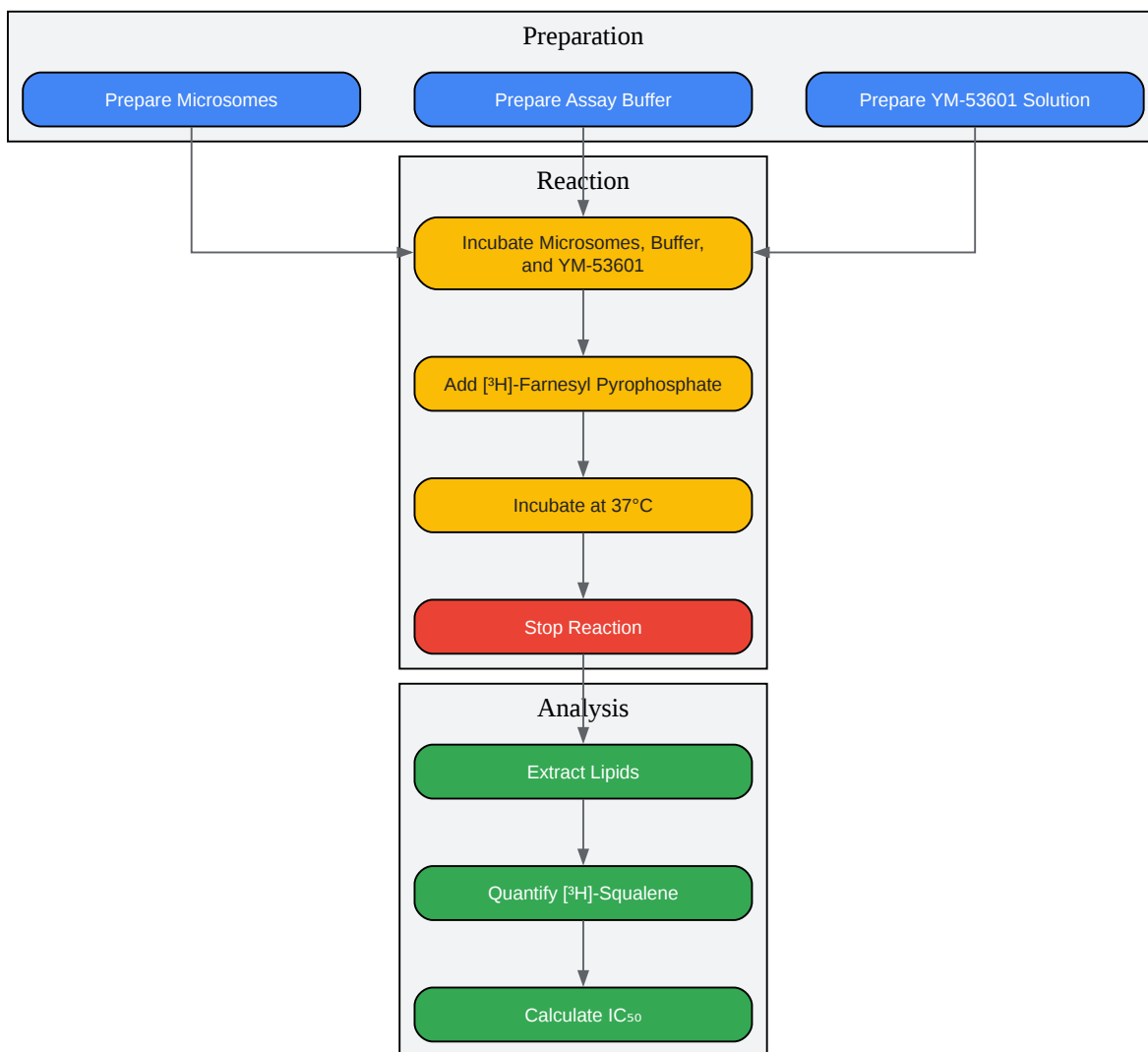
Mechanism of Action: Inhibition of Squalene Synthase

YM-53601 exerts its lipid-lowering effects by selectively inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By blocking this crucial step, **YM-53601** effectively reduces the de novo synthesis of cholesterol.[3]

Signaling Pathway

The inhibitory action of **YM-53601** occurs within the mevalonate pathway, a critical metabolic route for the production of cholesterol and other isoprenoids. The following diagram illustrates the point of inhibition.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. acgpubs.org [acgpubs.org]
- To cite this document: BenchChem. [Chemical structure and properties of YM-53601]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611899#chemical-structure-and-properties-of-ym-53601>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com